Polyphyllin E (RG)
Description
Contextualization within Natural Product Chemistry
Polyphyllin E is a significant member of the steroidal saponins (B1172615), a diverse group of natural products renowned for their complex structures and wide-ranging biological activities. chemfaces.com As a saponin (B1150181), its chemical architecture is characterized by a steroidal aglycone, which provides a lipophilic backbone, linked to one or more hydrophilic sugar chains. This amphipathic nature is central to the bioactivity of saponins.
The specific aglycone in Polyphyllin E is diosgenin (B1670711), a well-known steroid sapogenin. The complexity of Polyphyllin E arises from the intricate oligosaccharide chain attached to the diosgenin core. Its structure was first elucidated in 1980 as diosgenin-3-O-α-l-rhamnopyranosyl(1→2)-α-l-rhamnopyranosyl (1→4)[α-l-rhamnopyranosyl(1→3)]-β-d-glucopyranoside. chemfaces.com This intricate glycosylation pattern is a key determinant of its specific biological functions and distinguishes it from other members of the polyphyllin class. The study of such complex natural molecules is a cornerstone of phytochemistry and drug discovery, offering templates for new therapeutic agents.
Table 1: Chemical Properties of Polyphyllin E
| Property | Details |
| Compound Class | Steroidal Saponin chemfaces.com |
| Molecular Formula | C₅₁H₈₂O₂₁ chemfaces.com |
| Molecular Weight | 1015.18 g/mol chemfaces.com |
| Aglycone | Diosgenin chemfaces.com |
| Sugar Moiety | Tetrasaccharide chain (three rhamnose units and one glucose unit) chemfaces.com |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) chemfaces.com |
Overview of Polyphyllin Class and Source Organisms (e.g., Paris polyphylla)
Polyphyllin E belongs to the polyphyllin class, a group of steroidal saponins that are the primary bioactive constituents of plants from the genus Paris, belonging to the Melanthiaceae family. nih.govnih.gov The most notable source organism is Paris polyphylla, a perennial herb found in the temperate forests of the Himalayas and China. nih.gov The rhizome of P. polyphylla, known as Chong Lou in Traditional Chinese Medicine, has been used for centuries to treat various ailments, including inflammation, snakebites, and certain cancers. nih.govwaocp.org
The polyphyllin family is extensive, with numerous members isolated and studied, including Polyphyllin I, Polyphyllin II, Polyphyllin D, Polyphyllin VI, and Polyphyllin VII. nih.govnih.gov These compounds share the same steroidal core but differ in the composition and linkage of their sugar side chains, leading to variations in their biological activities. chemfaces.com The significant medicinal interest in Paris polyphylla has driven extensive phytochemical research, leading to the isolation of these and other compounds like Polyphyllin C, F, G, and H. chemfaces.commdpi.com The concentration and specific types of polyphyllins can vary depending on the plant's geographical origin and species variety, such as P. polyphylla var. yunnanensis. nih.gov
Historical and Current Research Significance of Polyphyllin E (RG)
The scientific journey of Polyphyllin E began with its isolation and structural elucidation in 1980 from the tubers of Paris polyphylla. chemfaces.com For many years following its discovery, it remained one of the less-studied members of its class compared to congeners like Polyphyllin D or I.
However, recent research has brought renewed attention to Polyphyllin E, particularly for its potential in oncology. researchgate.net Modern studies have confirmed its strong anti-cancer activity, often mentioned alongside Polyphyllin D and G. researchgate.netresearchgate.net For instance, a 2023 study investigating an ethanolic extract of P. polyphylla identified Polyphyllin E as one of the key steroidal saponins present. nih.gov This extract demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells while showing no significant effect on normal human colon cells. nih.gov This finding suggests that Polyphyllin E contributes to the selective anticancer properties of the plant extract. nih.gov Further research highlights that Polyphyllin E possesses synergistic anticancer effects, indicating its potential for use in combination therapies. chemfaces.com
Table 2: Overview of Key Research Findings on Polyphyllin E
| Year of Study | Research Focus | Key Finding | Citation |
| 1980 | Isolation and Structure Elucidation | The chemical structure of Polyphyllin E from Paris polyphylla was determined for the first time. | chemfaces.com |
| 2022 | General Review | Noted as having synergistic anticancer effects. | chemfaces.com |
| 2023 | In Vitro Anticancer Activity | Detected as a key saponin in a P. polyphylla extract that showed potent cytotoxic activity against human colorectal cancer cells (HCT-116). | nih.gov |
| 2024 (Advance Publication) | Review of Anticancer Activity | Confirmed to possess strong anti-cancer activity, alongside Polyphyllins D and G. | researchgate.net |
Properties
Molecular Formula |
C51H82O20 |
|---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-methyl-6-[2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |
InChI Key |
PLDYAXVZGBUCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Polyphyllin E Rg
Biosynthetic Pathways of Steroidal Saponin (B1150181) Precursors
The journey to synthesizing Polyphyllin E begins with the formation of its core steroidal skeleton. This process leverages universal isoprenoid precursor molecules, which are produced through two distinct pathways located in different cellular compartments: the cytoplasmic mevalonate (B85504) (MVA) pathway and the plastidic 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.netnih.govmdpi.com Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.orgetals.org
Operating in the cytoplasm, the MVA pathway is a primary contributor to the biosynthesis of steroidal saponin precursors in plants like Paris polyphylla. etals.orgetals.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. wikipedia.orgetals.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.orgyoutube.com This IPP can then be isomerized to DMAPP. These precursors are assembled into farnesyl pyrophosphate (FPP), which is then dimerized to form squalene (B77637), the direct precursor to the steroidal backbone. researchgate.netetals.org Studies using inhibitors have demonstrated that the MVA pathway plays a major role in the production of ginsenosides, another class of triterpenoid (B12794562) saponins (B1172615), suggesting its critical function in related compounds like polyphyllins. etals.orgetals.org
Located within the plastids, the MEP pathway provides an alternative route to the synthesis of IPP and DMAPP. researchgate.netmdpi.com This pathway begins with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate (B1213749). researchgate.netnih.gov While traditionally associated with the biosynthesis of other compounds like carotenoids and chlorophylls, evidence suggests cross-talk between the MEP and MVA pathways. etals.org It is believed that the MEP pathway also contributes to the pool of isoprenoid precursors necessary for steroidal saponin synthesis, although the MVA pathway is often considered the primary source for these specific compounds in the cytoplasm. nih.govetals.org The intricate regulation and exchange of intermediates between these two pathways ensure a steady supply of building blocks for complex molecules like Polyphyllin E. researchgate.net
Table 1: Key Enzymes in Precursor Biosynthesis Pathways
| Pathway | Enzyme | Abbreviation | Function |
|---|---|---|---|
| MVA Pathway | Acetyl-CoA C-acetyltransferase | AACT | Condenses two Acetyl-CoA molecules |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA | |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (Rate-limiting step) | |
| Mevalonate kinase | MVK | Phosphorylates mevalonate | |
| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group | |
| Diphosphomevalonate decarboxylase | MVD | Forms Isopentenyl Pyrophosphate (IPP) | |
| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and GAP |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges DXP | |
| Shared Steps | Isopentenyl diphosphate (B83284) isomerase | IDI | Isomerizes IPP to DMAPP |
| Farnesyl pyrophosphate synthase | FPPS | Synthesizes FPP from IPP and DMAPP | |
| Squalene synthase | SQS | Dimerizes two FPP molecules to form squalene | |
| Squalene epoxidase | SQE | Converts squalene to 2,3-oxidosqualene (B107256) |
Enzymatic Steps in Polyphyllin Diversification
Following the synthesis of the initial steroidal backbone, typically cholesterol, a series of modifications are required to produce the diverse family of polyphyllins. nih.govmdpi.com This diversification is primarily catalyzed by two large superfamilies of enzymes: Cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs). researchgate.netresearchgate.netnih.gov
The Cytochrome P450 superfamily of monooxygenases is responsible for the extensive oxidative modifications of the cholesterol skeleton, leading to the formation of various steroidal sapogenins, which are the aglycone (non-sugar) cores of polyphyllins. nih.govresearchgate.net These enzymes catalyze critical hydroxylation and oxidation reactions at specific carbon positions on the sterol backbone, such as C-16, C-22, and C-26. nih.govmdpi.com For instance, the formation of diosgenin (B1670711), a key precursor for many polyphyllins, involves a series of hydroxylations and a subsequent oxidative spiroketalization of the cholesterol side chain. researchgate.netnih.gov Research has identified several CYP450 families, including CYP72, CYP90, and CYP94, as being instrumental in these transformations. researchgate.netnih.gov The specific combination of CYP450 activities dictates which aglycone is produced, such as diosgenin or its hydroxylated derivative, pennogenin (B1253130), creating the initial level of structural diversity. nih.govresearchgate.net
Once the aglycone core is formed, the UDP-glycosyltransferase (UGT) superfamily is responsible for the final and most significant step in diversification: glycosylation. researchgate.netnih.gov UGTs are enzymes that transfer sugar moieties (like glucose, rhamnose, or arabinose) from an activated sugar donor, such as UDP-glucose, to the sapogenin backbone. nih.govnih.gov The sequential addition of different sugars at specific hydroxyl groups of the aglycone generates the vast array of polyphyllin structures, including Polyphyllin E. nih.gov The UGT91 subfamily, for example, has been shown to be involved in the glycosylation of steroidal saponins. nih.govnih.gov The specific UGTs present in the plant and their substrate specificities are the ultimate determinants of the final polyphyllin profile. For instance, the biosynthesis of Polyphyllin II and VII involves the action of a specific rhamnosyltransferase, UGT738A3, which adds a rhamnose group to a triglycoside precursor. biorxiv.org The creation of Polyphyllin E would similarly depend on a specific sequence of UGTs attaching the correct sugars in the correct linkages.
Genetic and Transcriptomic Studies of Biosynthesis
Due to the complexity of the polyphyllin biosynthetic pathway and the large genome of its source plant, Paris polyphylla, researchers have turned to genetic and transcriptomic approaches to identify the key genes involved. researchgate.netnih.govnih.gov Transcriptome sequencing of different tissues and developmental stages, combined with metabolomic analysis of polyphyllin content, allows for the identification of candidate genes whose expression patterns correlate with compound accumulation. nih.govnih.govbiorxiv.org
These studies have successfully annotated hundreds of putative genes belonging to the CYP450 and UGT superfamilies in Paris species. nih.govnih.govresearchgate.net Through integrated analysis, researchers have narrowed down the list to a smaller number of high-probability candidate genes. For example, one study identified 120 potential CYPs and 138 potential UGTs, which were then refined to 12 and 26 candidates, respectively, through phylogenetic and co-expression analysis. nih.govresearchgate.net Specific candidates from the CYP90, CYP94, and CYP72 families have been implicated in diosgenin formation, while various UGTs from families like UGT73 and UGT91 are believed to be responsible for the subsequent glycosylation steps. nih.govnih.govbiorxiv.org These powerful "-omics" approaches provide a roadmap for the functional characterization of these enzymes and are essential for any future efforts in the metabolic engineering of Polyphyllin E production in heterologous systems. biorxiv.orglbl.govresearchgate.net
Table 2: Selected Candidate Gene Families from Transcriptomic Studies for Polyphyllin Biosynthesis
| Gene Superfamily | Key Families Identified | Putative Function | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP450) | CYP72, CYP90, CYP94 | Hydroxylation and oxidation of the cholesterol backbone to form sapogenins. | researchgate.net, nih.gov |
| UDP-Glycosyltransferase (UGT) | UGT73, UGT91 | Sequential addition of sugar moieties to the sapogenin core. | nih.gov, nih.gov, biorxiv.org |
| 2,3-oxidosqualene cyclase (OSC) | CAS | Cyclization of 2,3-oxidosqualene to form cycloartenol (B190886), the entry point to sterols. | researchgate.net, researchgate.net |
Gene Co-expression Network Analysis (GCNA) of Polyphyllin Biosynthesis Genes (PBGs) and Transcription Factors (TFs)
Gene Co-expression Network Analysis, particularly Weighted Gene Co-expression Network Analysis (WGCNA), has become a pivotal tool for dissecting the complex regulatory networks governing polyphyllin biosynthesis. frontiersin.orgfrontiersin.org By analyzing the correlation patterns of gene expression levels across different tissues and developmental stages, researchers can identify modules of co-expressed genes that are significantly associated with the accumulation of specific polyphyllins. nih.govfrontiersin.org
Studies have successfully used WGCNA to link gene modules with the distribution patterns of key metabolites in the polyphyllin pathway, such as cholesterol, diosgenin, and various polyphyllins. nih.gov When the correlation coefficient between a gene module and a metabolite is high, it suggests that the genes within that module are likely involved in the biosynthesis or regulation of that compound. nih.govfrontiersin.org This approach has been instrumental in narrowing down the vast number of potential genes to a manageable list of high-priority candidates. nih.govresearchgate.net
Through this methodology, several transcription factor (TF) families have been identified as probable regulators of Polyphyllin Biosynthesis Genes (PBGs). nih.gov Analysis of co-expression networks has revealed that TFs such as NAC, ERF, and WRKY are highly co-expressed with PBGs, indicating their role in the transcriptional regulation of the pathway. nih.gov In one study, WGCNA predicted 74 TF genes likely to be involved in polyphyllin biosynthesis and one transporter gene associated with its allocation within the plant. nih.govresearchgate.net These findings provide a framework for understanding the coordinated regulation of polyphyllin production and are crucial for future metabolic engineering efforts. nih.gov
Identification of Candidate Genes via RNA Sequencing and Full-Length Transcriptome Analysis
RNA sequencing (RNA-Seq) and full-length transcriptome analysis have been fundamental in identifying the genes that constitute the polyphyllin biosynthetic pathway in P. polyphylla. nih.gov Given the plant's large and unsequenced genome, transcriptomics offers the most effective method for gene discovery. nih.gov These techniques provide a comprehensive snapshot of the genes expressed in specific tissues or at particular developmental stages. nih.govdntb.gov.ua
Hybrid sequencing strategies, combining the accuracy of next-generation sequencing with the long reads of third-generation sequencing, have been employed to generate high-quality, full-length transcriptomes from various P. polyphylla tissues, including rhizomes, leaves, stems, and flowers. nih.govnih.gov These comprehensive datasets have led to the annotation of hundreds of candidate genes potentially involved in the pathway. nih.gov
Key enzyme families identified and targeted through these analyses include:
2,3-oxidosqualene cyclases (OSCs) : These enzymes catalyze the cyclization of 2,3-oxidosqualene, a critical branch point in sterol synthesis. Transcriptome studies have successfully identified and characterized OSC genes like PpOSC1, which is involved in cycloartenol synthesis, a precursor to polyphyllins. nih.gov
Cytochrome P450s (CYPs) : This vast superfamily of enzymes is responsible for the extensive oxidation and hydroxylation steps that create the diverse structures of polyphyllin aglycones. Transcriptome analysis has identified over 200 potential CYP genes, with subsequent co-expression and phylogenetic analyses narrowing the candidates down to a smaller, more focused group for functional verification. nih.govresearchgate.net
UDP-glycosyltransferases (UGTs) : UGTs are responsible for the final glycosylation steps, attaching sugar moieties to the steroidal aglycone to form the final saponin. Over 199 UGTs have been identified from transcriptome data, and specific candidates like PpUGT73CR1, which glycosylates diosgenin and pennogenin at the C-3 position, have been functionally confirmed. nih.gov
Through these transcriptomic approaches, researchers have identified as many as 137 to 186 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis. nih.govmdpi.com
Spatiotemporal Gene Expression Patterns in Plant Development and Tissues
The biosynthesis and accumulation of polyphyllins are tightly regulated, showing distinct patterns across different plant tissues and developmental stages. High-performance liquid chromatography (HPLC) combined with transcriptomic analysis reveals that polyphyllin concentrations are highly dynamic throughout the plant's life cycle. nih.govresearchgate.netnih.gov
Research has consistently shown that the rhizome is the primary site of polyphyllin accumulation. researchgate.netnih.gov Studies tracking polyphyllin levels at various developmental stages (e.g., vegetative, flowering, and fruiting) have observed a general trend of decreasing concentrations in aerial parts like leaves and stems, while the concentration steadily increases in the rhizomes. nih.govresearchgate.netnih.gov This suggests a developmental shift in biosynthesis and/or transport, where the rhizome acts as a metabolic sink for these compounds.
Gene expression studies corroborate these findings. The expression of many key PBGs, such as those encoding squalene synthase (PpSQS1), is significantly higher in the rhizomes compared to the leaves, aligning with the higher accumulation of steroidal saponins in the underground storage organ. researchgate.net Transcriptome analyses across different tissues have identified distinct clusters of genes whose expression patterns correlate with developmental cues. For example, some gene clusters show peak expression in the rhizomes during the pollination stage, indicating that polyphyllin biosynthesis is activated in response to specific developmental signals. nih.gov This tissue- and stage-specific gene expression highlights the complex transcriptional control governing where and when these valuable metabolites are produced. researchgate.netnih.gov
Development of EST-SSR Markers for Genetic Diversity Studies related to Biosynthesis
Expressed Sequence Tag-Simple Sequence Repeat (EST-SSR) markers are valuable molecular tools derived from transcribed gene sequences. In P. polyphylla, these markers have been specifically developed from genes related to the polyphyllin biosynthesis pathway to study genetic diversity and population structure. mdpi.comscispace.com Unlike random markers, EST-SSRs are directly linked to functional genes, making them particularly useful for exploring the genetic basis of chemotypic variation and for marker-assisted selection in breeding programs. mdpi.commodares.ac.ir
Researchers have mined transcriptome data to identify thousands of potential SSR motifs within the unigenes of P. polyphylla. mdpi.commodares.ac.ir From these, markers within identified PBGs have been selected and validated. mdpi.commdpi.com For instance, one study developed 10 EST-SSR markers specifically from genes involved in the polyphyllin backbone biosynthesis and used them to assess the genetic diversity of 136 individuals from 10 cultivated populations. mdpi.com Such studies provide novel insights into the genetic background of P. polyphylla germplasm from major planting areas, which is crucial for the conservation and sustainable utilization of this important medicinal plant. dntb.gov.uamdpi.com The development of these functional markers facilitates the identification of genetically diverse plant lines that may have superior polyphyllin production capabilities. modares.ac.ir
Influence of Endophytes on Polyphyllin Accumulation
Endophytes, microorganisms that reside within plant tissues without causing disease, are emerging as a key factor in the production of secondary metabolites in host plants. cdnsciencepub.comresearchgate.net In P. polyphylla, specific endophytic bacteria and fungi have been shown to significantly enhance the accumulation of polyphyllins. frontiersin.orgnih.gov
Mechanisms of Endophyte-Mediated Biosynthesis Enhancement
The inoculation of P. polyphylla rhizomes with beneficial endophytes appears to boost polyphyllin content primarily by modulating the expression of key downstream genes in the biosynthetic pathway. frontiersin.orgnih.gov Transcriptomic and qRT-PCR analyses have revealed that endophytic inoculation does not significantly enhance the upstream terpene biosynthesis pathway (e.g., MVA and MEP pathways). frontiersin.orgnih.gov Instead, the enhanced accumulation of polyphyllins is linked to the significant upregulation of downstream modification enzymes, specifically cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.govnih.gov
Endophytes likely trigger host plant defense and signaling pathways, which in turn activate the transcription of specific CYPs and UGTs responsible for converting precursors like diosgenin into various forms of polyphyllin. nih.gov For instance, inoculation can lead to increased activities of methylation, UDP-glycosylation, and phosphorylation in the host plant. frontiersin.org
Specific Endophyte Strains and Their Impact on Polyphyllin Content
Several specific endophytic strains have been isolated from Paris species and identified for their ability to promote polyphyllin accumulation. nih.govnih.gov Studies have shown a positive correlation between the presence of certain endophytic genera and higher polyphyllin content in the host plant. cdnsciencepub.comnih.gov Inoculation experiments have confirmed these effects, providing a promising strategy to improve the yield of this valuable medicinal compound. nih.gov
**Table 1: Impact of Specific Endophyte Strains on Polyphyllin Biosynthesis in *Paris polyphylla***
| Strain Name | Type | Key Findings | Reference(s) |
|---|---|---|---|
| ***Bacillus cereus* LgD2** | Bacterium | Significantly promoted the accumulation of saponins. Upregulated downstream genes, particularly UGTs, and enhanced UDP-glycosylation and phosphorylation. | frontiersin.orgnih.govnih.gov |
| ***Fusarium oxysporum* TPB** | Fungus | Significantly promoted the accumulation of saponins. Upregulated downstream CYP450 and UGT genes. Increased activities of auxin biosynthesis and protein modification. | frontiersin.orgnih.govnih.gov |
| ***Pseudomonas* sp.** | Bacterium | Genus was found to be positively correlated with the content of polyphyllin in P. polyphylla. | researchgate.netnih.gov |
| ***Agrobacterium* sp.** | Bacterium | Genus was found to be positively correlated with the content of polyphyllin in P. polyphylla. | researchgate.netnih.gov |
| ***Bacillus* sp.** | Bacterium | Genus was found to be positively correlated with the content of polyphyllin in P. polyphylla. | researchgate.netnih.gov |
Molecular Mechanisms of Action for Polyphyllin E Rg
Cellular and Subcellular Modulations by Polyphyllin E (RG)
Regulation of Cell Proliferation Pathways
Polyphyllin E has been identified as an inhibitor of cancer cell proliferation, particularly in ovarian cancer. Research indicates that its anti-proliferative effects are mediated through the downregulation of specific signaling pathways.
In studies involving SK-OV-3 and OVCAR-3 ovarian cancer cells, Polyphyllin E was found to prohibit proliferation and cause significant cell death. The primary mechanism identified is the downregulation of the AKT/NF-κB signaling pathway. The inhibition of this pathway by Polyphyllin E disrupts essential cellular processes that promote cancer cell growth and survival. While the broader class of polyphyllins has been shown to interact with pathways like MAPK and STAT3, specific evidence detailing the direct action of Polyphyllin E on these particular pathways is not yet available.
Modulation of Cell Migration and Invasion Processes
Polyphyllin E demonstrates a significant capacity to inhibit the motility and invasion of cancer cells, a critical aspect of preventing metastasis. researchgate.netnih.govmdpi.comnih.gov This inhibitory action is linked to its ability to modulate key signaling pathways and downstream effector molecules.
The principal mechanism through which Polyphyllin E curtails migration and invasion is by suppressing the AKT/NF-κB signaling pathway. researchgate.netnih.gov This suppression leads to a decrease in the expression and activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9. researchgate.netnih.gov These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade surrounding tissues and metastasize. By inhibiting MMP2 and MMP9, Polyphyllin E effectively hampers the invasive potential of ovarian cancer cells. researchgate.netnih.gov Studies using wound healing and cell invasion assays have visually confirmed that low concentrations of Polyphyllin E significantly inhibit the movement and invasive capabilities of ovarian cancer cells. mdpi.com
While the inhibition of MMPs is a key finding, current research has not explicitly detailed the role of Polyphyllin E in modulating the epithelial-mesenchymal transition (EMT), another fundamental process in cancer cell migration and invasion.
Table 1: Effects of Polyphyllin E (RG) on Cell Migration and Invasion
| Cell Line | Assay | Key Findings | Affected Molecules | Source |
|---|---|---|---|---|
| SK-OV-3 | Wound Healing Assay | Significant inhibition of wound closure | - | mdpi.com |
| OVCAR-3 | Wound Healing Assay | Significant inhibition of wound closure | - | mdpi.com |
| SK-OV-3 | Cell Invasion Assay | Inhibition of cell invasion | MMP2, MMP9 | researchgate.netnih.govmdpi.com |
| OVCAR-3 | Cell Invasion Assay | Inhibition of cell invasion | MMP2, MMP9 | researchgate.netnih.govmdpi.com |
Induction of Regulated Cell Death Pathways
There is currently a lack of specific scientific literature detailing the mechanisms by which Polyphyllin E induces apoptosis. While related compounds in the polyphyllin family are known to trigger apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, direct evidence for these actions by Polyphyllin E has not been reported.
The role of Polyphyllin E in the induction of autophagy in cancer cells is an area that requires investigation. Scientific studies have not yet provided specific details on whether Polyphyllin E can initiate autophagic processes or modulate key autophagy-related proteins such as LC3-II.
Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. At present, there is no available research specifically investigating the ability of Polyphyllin E to induce ferroptosis or its potential effects on key regulators of this pathway, such as GPX4.
Specific Molecular Targets and Signaling Pathways
Polyphyllin E (RG), a steroidal saponin (B1150181), exerts its biological effects through the modulation of a complex network of intracellular signaling pathways. Research has identified several key molecular targets and cascades that are significantly influenced by this compound, leading to a range of cellular responses. The following sections detail the specific molecular mechanisms of action of Polyphyllin E (RG) on these critical signaling pathways.
AKT/NF-κB Signaling Pathway Modulation
The AKT/NF-κB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. Polyphyllin E (PPE) has been shown to directly inhibit this pathway in ovarian cancer cells. Mechanistic studies revealed that PPE suppresses the phosphorylation of AKT, which in turn inhibits the nuclear factor kappa B (NF-κB) signaling cascade. This inhibition leads to a downstream decrease in the expression of matrix metalloproteinases, specifically MMP-2 and MMP-9. The modulation of the AKT/NF-κB pathway by PPE has been demonstrated to reduce the proliferation, migration, and invasion of cancer cells. In studies involving ovarian cancer cell lines SK-OV-3 and OVCAR-3, PPE treatment resulted in significant cell death and inhibited cell motility.
Further research on related compounds, such as Polyphyllin II, has also demonstrated the inhibition of the AKT/NF-κB pathway in liver cancer cells, leading to suppressed proliferation, migration, and invasion. Polyphyllin VII has been observed to inhibit the PI3K/Akt and NF-κB pathways in human lung cancer cells, inducing apoptosis.
| Polyphyllin Type | Cell Line(s) | Key Findings | Downstream Effects |
|---|---|---|---|
| Polyphyllin E (PPE) | SK-OV-3, OVCAR-3 (Ovarian Cancer) | Inhibits AKT/NF-κB pathway. | Decreased MMP-2 and MMP-9 expression, reduced proliferation, migration, and invasion. |
| Polyphyllin II | HepG2, BEL7402 (Liver Cancer) | Suppresses AKT/NF-κB pathway. | Decreased MMP-2 and MMP-9 expression, inhibited proliferation, migration, and invasion. |
| Polyphyllin VII | A549 (Lung Cancer) | Inhibits PI3K/Akt and NF-κB pathways. | Induction of apoptosis. |
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. While direct studies on Polyphyllin E's effect on this pathway are limited, research on other polyphyllins provides significant insights. Polyphyllin I has been shown to inhibit the metastasis of cervical cancer by regulating the β-catenin signaling pathway. It achieves this by triggering the ubiquitin proteasomal degradation of β-catenin, which is mediated by the AKT/GSK-3β pathway.
In a similar vein, Polyphyllin III has been found to regulate the epithelial-mesenchymal transition (EMT) of lung cancer cells through the GSK-3β/β-catenin pathway. By activating GSK-3β, Polyphyllin III promotes the phosphorylation and subsequent degradation of β-catenin, leading to the inhibition of the Wnt signaling pathway and a reduction in the invasive and migratory capabilities of lung cancer cells. Molecular docking studies have also suggested that Polyphyllin I has a good binding affinity with β-catenin, indicating its potential as an inhibitor of this pathway.
| Polyphyllin Type | Cancer Type | Key Findings | Downstream Effects |
|---|---|---|---|
| Polyphyllin I | Cervical Cancer | Regulates β-catenin signaling pathway. | Inhibition of metastasis. |
| Polyphyllin III | Lung Cancer | Regulates EMT through the GSK-3β/β-catenin pathway. | Inhibition of invasion and migration. |
PI3K/Akt/mTOR Signaling Axis Regulation
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Several studies have highlighted the inhibitory effects of various polyphyllins on this critical axis. Polyphyllin I has been demonstrated to promote autophagy and apoptosis in melanoma and colon cancer cells by suppressing the PI3K/Akt/mTOR pathway. It achieves this by decreasing the phosphorylation of key proteins in the pathway, including PI3K, Akt, and mTOR.
Similarly, Polyphyllin II has been shown to induce protective autophagy and apoptosis in colorectal cancer cells by inhibiting PI
Influence on NRF2/FTH1 Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor in cellular antioxidant responses. It controls the expression of genes encoding for detoxification and antioxidant enzymes by binding to their antioxidant response elements (AREs) mdpi.com. Ferritin heavy chain 1 (FTH1), a major iron storage protein, is also involved in this regulatory network researchgate.net.
Polyphyllin I (PPI) has been shown to modulate the NRF2 pathway in several studies. In temozolomide-resistant glioma cells, PPI was found to downregulate the NRF2/heme oxygenase 1 (HO-1) pathway, which contributed to reactive oxygen species (ROS)-dependent apoptosis and autophagy nih.gov. Another study on glioblastoma indicated that PPI induces ferroptosis, an iron-dependent form of cell death, by regulating the SIRT1/Nrf2/GPX4/HO-1 axis nih.gov. Specifically, PPI was found to bind to SIRT1, leading to its reduction and subsequent promotion of oxidative cell death nih.gov. The relationship between NRF2 and ferritin is further highlighted by findings that NRF2 can regulate both the light and heavy chains of ferritin (FTL and FTH1) mdpi.com. Silencing the FTH1 gene has been shown to activate the NRF2 signaling pathway researchgate.net.
Table 1: Research Findings on Polyphyllin and the NRF2 Pathway
| Compound | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Polyphyllin I | Temozolomide-resistant glioma cells | Downregulates the NRF2/HO-1 pathway, promoting ROS-dependent apoptosis and autophagy. | nih.gov |
Interaction with PP2A/AKT/DRP1 Signaling Axis
The Protein Phosphatase 2A (PP2A)/AKT/Dynamin-related protein 1 (DRP1) signaling axis is a critical pathway involved in mitochondrial dynamics and apoptosis. PP2A acts as a tumor suppressor by dephosphorylating key cellular molecules like AKT nih.govsemanticscholar.org. The kinase AKT, in turn, can regulate DRP1, a protein essential for mitochondrial fission nih.govresearchgate.net.
Research has demonstrated that Polyphyllin VII effectively targets this pathway in human ovarian cancer cells nih.govsemanticscholar.orgnih.gov. It induces mitochondrial dysfunction, characterized by increased mitochondrial division and the production of reactive oxygen species (ROS) semanticscholar.orgnih.gov. Polyphyllin VII enhances the localization of DRP1 to the mitochondria. This effect is mediated by an increase in PP2A activity and a corresponding decrease in AKT activity nih.govsemanticscholar.orgnih.gov. The activation of PP2A dephosphorylates and inactivates AKT, which subsequently leads to the dephosphorylation of DRP1, allowing its translocation to the mitochondria to promote fission and apoptosis nih.govresearchgate.net. The use of a specific PP2A inhibitor, LB100, was shown to attenuate the mitochondrial division and apoptosis caused by Polyphyllin VII, confirming the central role of the PP2A/AKT pathway in its mechanism of action semanticscholar.orgnih.gov.
Table 2: Effect of Polyphyllin VII on the PP2A/AKT/DRP1 Axis in Ovarian Cancer Cells
| Parameter | Effect of Polyphyllin VII | Consequence | Reference |
|---|---|---|---|
| PP2A Activity | Increased | Dephosphorylation and inactivation of AKT | nih.govsemanticscholar.orgresearchgate.net |
| AKT Activity | Decreased | Dephosphorylation of DRP1 | nih.govsemanticscholar.orgnih.gov |
| DRP1 | Dephosphorylated | Translocation from cytoplasm to mitochondria | nih.govsemanticscholar.org |
ROCK1/LIMK/CFL1 Pathway Modulation
The Rho-associated coiled-coil-containing protein kinase 1 (ROCK1)/LIM kinase (LIMK)/cofilin 1 (CFL1) pathway is a central regulator of actin cytoskeleton dynamics, playing a significant role in cell migration, invasion, and metastasis scienceopen.comnih.gov. ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments mdpi.com.
Polyphyllin II (PPII) has been identified as an inhibitor of this pathway in bladder cancer cells scienceopen.comscispace.com. Studies have shown that PPII suppresses the migration, invasion, and cytoskeletal formation in these cells. Mechanistically, PPII decreases the expression of phosphorylated LIMK1/2 and phosphorylated CFL1 by targeting ROCK1 scienceopen.comscispace.com. In vivo experiments further confirmed these findings, showing that PPII treatment effectively inhibited the formation of pulmonary metastatic nodules and reduced the expression of ROCK1, p-LIMK1, and p-CFL1 in the lungs of nude mice scispace.com. These results indicate that PPII inhibits bladder cancer cell motility and metastasis by disrupting cytoskeletal rearrangement through the ROCK1/LIMK/CFL1 axis scienceopen.comscispace.com.
β-Catenin Signaling Pathway and Downstream EMT Transcription Factors (e.g., ZEB1, Slug, Snail, Twist)
The β-catenin signaling pathway and downstream epithelial-mesenchymal transition (EMT) transcription factors—such as ZEB1, Slug, Snail, and Twist—are pivotal in cancer progression and metastasis nih.govmdpi.com. These transcription factors are known to repress E-cadherin, a key protein in maintaining epithelial cell adhesion, thereby promoting a mesenchymal phenotype that facilitates cell invasion nih.govresearchgate.net.
There is significant crosstalk among these factors. For instance, in melanoma cells, Slug has been shown to be a direct transcriptional activator of ZEB1, leading to a cooperative regulation of the EMT-like phenotype nih.gov. Snail can physically and functionally interact with β-catenin, enhancing Wnt-dependent gene expression nih.gov. While direct studies extensively linking Polyphyllin E to this entire cascade are limited, the components of this pathway are established targets in cancer therapy. The regulation of these transcription factors is complex, with various signaling pathways, including TGF-β, PI3K/Akt, and MAPK, converging on their activation mdpi.com.
AMPK Signaling Pathway Modulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism youtube.com. When activated during periods of low energy (high AMP:ATP ratio), AMPK works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP youtube.com.
Polyphyllin I (PPI) has been identified as a direct activator of AMPK nih.gov. In non-small-cell lung cancer (NSCLC) cell lines, PPI was shown to induce autophagy by activating AMPK, which in turn inhibits the mTOR signaling pathway in a concentration-dependent manner. The induction of autophagy by PPI could be reversed by an AMPK inhibitor, confirming the pathway's role nih.gov. Computational and biochemical assays, including microscale thermophoresis and Drug Affinity Responsive Targeting Stability (DARTS), confirmed a high-affinity interaction between PPI and AMPK. In vivo studies also demonstrated that PPI suppressed NSCLC tumor growth and increased the levels of phosphorylated AMPK in the tumors nih.gov.
HOTAIR, c-Jun, p21 Regulation
The interplay between the long non-coding RNA HOTAIR, the transcription factor c-Jun, and the cyclin-dependent kinase (CDK) inhibitor p21 forms a regulatory axis that can influence cancer cell growth. p21 is a well-established tumor suppressor that inhibits the activity of CDKs, thereby controlling cell cycle progression nih.govnih.gov.
Table 3: Regulatory Effects of Polyphyllin I on the HOTAIR/c-Jun/p21 Axis
| Molecule | Effect of Polyphyllin I | Downstream Consequence | Reference |
|---|---|---|---|
| HOTAIR | Regulates expression | Contributes to p21 induction | nih.gov |
| c-Jun | Regulates expression | Contributes to p21 induction | nih.gov |
Cyclooxygenase-2 (COX-2) Pathway Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in cancers and plays a key role in inflammation and cancer progression wikipedia.orgfrontiersin.org. It catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which can promote tumor growth, angiogenesis, and immune evasion nih.gov. The expression of COX-2 can be activated by pathways such as NF-κB nih.gov.
Polyphyllin VII has demonstrated anti-inflammatory effects by modulating pathways that lead to COX-2 expression and activity mdpi.com. In a study using lipopolysaccharide (LPS)-stimulated macrophages, Polyphyllin VII was shown to inhibit the production of PGE2. This effect was associated with the downregulation of both the MAPK and NF-κB signaling pathways, which are known to be upstream regulators of COX-2 expression mdpi.com. By inhibiting these key inflammatory pathways, Polyphyllin VII effectively reduces the expression of pro-inflammatory mediators, including the products of the COX-2 pathway mdpi.com.
Interplay with Broader Cellular Processes of Polyphyllin Saponins (B1172615)
While research specifically investigating Polyphyllin E (RG) is limited in publicly available scientific literature, extensive studies on closely related steroidal saponins from the Paris polyphylla plant, such as Polyphyllin I, D, VI, and VII, provide significant insights into their molecular mechanisms and their impact on critical cellular processes. This article synthesizes the current understanding of how these polyphyllins interact with oxidative stress, inflammation, cellular senescence, and angiogenesis, offering a potential framework for the biological activities of Polyphyllin E.
Oxidative Stress Regulation
Polyphyllins have demonstrated a significant capacity to modulate the cellular redox environment, often by inducing oxidative stress in cancer cells to a level that triggers programmed cell death. This mechanism is a key component of their anti-cancer activity.
Several polyphyllins induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) nih.gov. An increase in intracellular ROS can lead to the dissipation of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway nih.gov. For instance, Polyphyllin VII has been shown to cause a rapid increase in ROS levels in HepG2 liver cancer cells. This oxidative stress is a crucial mediator of its apoptotic effects, as pretreatment with a free radical scavenger, N-acetylcysteine (NAC), significantly reduced PP7-induced apoptosis nih.govresearchgate.net. The elevated ROS can also activate other pro-apoptotic signaling pathways, including the MAPK and PTEN/p53 pathways nih.gov.
Similarly, Polyphyllin I treatment leads to a significant accumulation of ROS in SW480 colon cancer cells nih.gov. This increase in ROS is linked to the induction of both autophagy and apoptosis. The pro-death effects of Polyphyllin I were mitigated when ROS levels were reduced by NAC, highlighting the central role of oxidative stress in its mechanism of action nih.gov. Polyphyllin D has also been reported to elicit the generation of hydrogen peroxide (H₂O₂), leading to the release of cytochrome C and other apoptosis-inducing factors from the mitochondria mdpi.com.
In non-cancerous cells, some studies suggest a protective role. For example, polyphyllin has been shown to protect umbilical vein endothelial cells from oxidative damage caused by H₂O₂, inhibiting the apoptosis signal transduction pathway tmrjournals.com. This dual role, promoting damaging oxidative stress in cancer cells while potentially protecting normal cells, underscores the complex interplay of polyphyllins with cellular redox regulation.
| Compound | Model System | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Polyphyllin VII (PP7) | HepG2 (Human Liver Cancer Cells) | Increased intracellular ROS levels, leading to apoptosis. | ROS generation mediates mitochondrial dysfunction and activates MAPK and PTEN/p53 pathways nih.govresearchgate.net. |
| Polyphyllin I (PPI) | SW480 (Human Colon Cancer Cells) | Induced significant accumulation of ROS. | Elevated ROS levels trigger both autophagy and apoptosis nih.gov. |
| Polyphyllin D (PPD) | Cancer Cell Lines | Elicited generation of H₂O₂. | Induces depolarization of mitochondrial transmembrane potential, leading to ROS generation and release of apoptotic factors mdpi.com. |
| Polyphyllin | Human Umbilical Vein Endothelial Cells | Protected cells from H₂O₂-induced oxidative damage. | Inhibited the apoptosis signal transduction pathway mediated by Caspase-3 tmrjournals.com. |
Inflammatory Response Modulation
Chronic inflammation is a key driver of many diseases, including cancer. Polyphyllins have been shown to possess potent anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.
Polyphyllin VII (PP7) has demonstrated strong anti-inflammatory effects both in vitro and in vivo. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, PP7 significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.govresearchgate.net. The mechanism underlying these effects involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.gov. PP7 was found to suppress the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes nih.govresearchgate.net.
Similarly, Polyphyllin VI (PPVI) has been identified as an analgesic component that relieves inflammatory pain by inhibiting inflammation nih.gov. Its mechanism involves reducing the expression of inflammatory mediators. Polyphyllin I has also been shown to inhibit the NF-κB pathway in various cancer cell lines, leading to the downregulation of NF-κB target genes involved in inflammation and angiogenesis, such as vascular endothelial growth factor (VEGF) nih.gov.
| Compound | Model System | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Polyphyllin VII (PP7) | RAW264.7 Macrophages; Mouse and Zebrafish models | Inhibited production of NO, PGE₂, TNF-α, IL-1β, and IL-6. Exhibited strong anti-inflammatory effects in animal models nih.gov. | Suppressed the NF-κB and MAPK signaling pathways by preventing IκB-α degradation and p65 nuclear translocation nih.govresearchgate.net. |
| Polyphyllin VI (PPVI) | In vivo models of inflammatory pain | Demonstrated significant analgesic effects. | Reduces pain by inhibiting inflammation and normalizing the expression of the P2X3 receptor nih.gov. |
| Polyphyllin I (PPI) | Hepatocarcinoma and Osteosarcoma Cells | Inhibited the NF-κB pathway. | Downregulated NF-κB p65 and IKBα, inhibiting p65 translocation to the nucleus nih.gov. |
Cellular Senescence and Aging Pathways
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. While direct evidence for Polyphyllin E's role in cellular senescence is not available, the broader class of plant-derived compounds known as polyphenols, which share some structural and functional similarities with saponins, are known to modulate these pathways.
Polyphenols can influence cellular senescence through various mechanisms, including the inhibition of pro-inflammatory pathways like NF-κB, which is a key component of the senescence-associated secretory phenotype (SASP) mdpi.comnih.gov. The SASP involves the secretion of inflammatory cytokines, chemokines, and growth factors by senescent cells, contributing to the chronic, low-grade inflammation observed in aging ("inflammaging") nutraingredients.com. By inhibiting NF-κB, polyphenols can potentially suppress the SASP and its detrimental effects mdpi.com.
Furthermore, polyphenols can induce senescence in cancer cells, which is a desirable anti-cancer mechanism. They can activate tumor suppressor pathways, such as the p53/p21 and p16/Rb pathways, which are critical for establishing and maintaining the senescent state mdpi.comnih.gov. This action helps to halt the proliferation of potentially malignant cells. The accumulation of ROS, a known effect of some polyphyllins, can also be a trigger for inducing senescence mdpi.com. Therefore, it is plausible that polyphyllins, including Polyphyllin E, could modulate senescence, either by attenuating the pro-inflammatory aspects of aging or by promoting senescence in a therapeutic, anti-cancer context. However, specific research is required to confirm these potential effects.
| Compound Class | Model System | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Polyphenols (General) | Various in vitro and in vivo models | Can alleviate cellular senescence and extend lifespan in model organisms. Can also induce senescence in cancer cells nutraingredients.commdpi.com. | Modulation of inflammatory pathways (e.g., NF-κB), activation of SIRT1, and regulation of autophagy and apoptosis mdpi.comnih.gov. Activation of p53/p21 and p16/Rb tumor suppressor pathways mdpi.comnih.gov. |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients mdpi.com. Several polyphyllins have demonstrated potent anti-angiogenic activity, suggesting they could be valuable agents in cancer therapy.
Polyphyllin VII (PP7) has been shown to possess strong anti-angiogenic properties. In studies using human umbilical vein endothelial cells (HUVECs), PP7 suppressed tube formation, a key step in angiogenesis nih.gov. In a zebrafish model, PP7 significantly inhibited the formation of intersegmental vessels and subintestinal vessels. The underlying mechanism for these effects in hepatocellular carcinoma cells is, at least in part, the downregulation of the NF-κB/MMP-9/VEGF signaling pathway nih.gov. The inhibition of NF-κB leads to decreased expression of matrix metalloproteinase-9 (MMP-9) and Vascular Endothelial Growth Factor (VEGF), both of which are critical regulators of angiogenesis nih.gov.
Polyphyllin I (PPI) has also been found to suppress angiogenesis. Its mechanism is linked to the modulation of the VEGF-C and Wnt/β-catenin signaling pathways nih.govresearchgate.net. Research on Polyphyllin D (PPD) showed it inhibits the growth of human microvascular endothelial cells (HMEC-1) and decreases angiogenesis by suppressing cell proliferation, tube formation, and migration in vitro nih.govdovepress.com. These findings collectively indicate that polyphyllins can effectively disrupt the process of tumor angiogenesis by targeting multiple key signaling molecules and pathways.
| Compound | Model System | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Polyphyllin VII (PP7) | HUVECs; Zebrafish; HepG2 cells | Inhibited endothelial cell tube formation and suppressed vessel development in vivo nih.gov. | Downregulation of the NF-κB/MMP-9/VEGF signaling pathway nih.gov. |
| Polyphyllin I (PPI) | Hepatocellular Carcinoma models | Effectively suppressed angiogenesis in vitro and in vivo nih.gov. | Modulation of the VEGF-C and Wnt/β-catenin signaling pathways nih.govresearchgate.net. |
| Polyphyllin D (PPD) | HMEC-1 (Human Microvascular Endothelial Cells) | Inhibited cell proliferation, tube formation, and migration nih.govdovepress.com. | Direct inhibition of endothelial cell growth and function nih.govdovepress.com. |
Preclinical Efficacy Studies of Polyphyllin E Rg
In Vitro Studies in Cell Lines
Polyphyllin E (PPE) has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. In ovarian cancer, PPE was found to prohibit the proliferation of SK-OV-3 and OVCAR-3 cells, leading to marked cell death. jst.go.jp This anti-proliferative characteristic has also been observed in colorectal cancer cells. jst.go.jp
The broader family of polyphyllins, including Polyphyllin D (PD), has also shown potent antiproliferative effects against a range of cancer cells such as HepG-2, MCF-7, and MDA-MB-231. nih.gov In liver cancer cell lines HepG2 and Hep3B, PD markedly inhibited cell growth in a dose-dependent manner, while notably showing no toxic effects on the normal human hepatocyte cell line LO2. besjournal.com Similarly, Polyphyllin I (PPI) inhibited the survival of prostate cancer cells PC3 and DU145 in a concentration-dependent manner. nih.gov
Studies on Polyphyllin G have shown it to potently inhibit the cell viability of different human nasopharyngeal carcinoma (NPC) cell lines in a dose- and time-dependent manner, as demonstrated by MTT assays and clonogenic assays. researchgate.net Polyphyllin II (PPII) has also been shown to inhibit the proliferation of colorectal cancer cells HCT116 and SW620. mdpi.com Furthermore, Polyphyllin I (PPI) has exhibited a cytotoxic effect on colon cancer cells, specifically SW480 cells, suppressing their viability in a time- and concentration-dependent manner. nih.govmdpi.com
Interactive Data Table: Effect of Polyphyllins on Cancer Cell Viability
| Compound | Cell Line(s) | Assay(s) | Observed Effect |
|---|---|---|---|
| Polyphyllin E | SK-OV-3, OVCAR-3 | Cell Viability Assay | Prohibited proliferation and induced cell death |
| Polyphyllin D | HepG-2, MCF-7, MDA-MB-231, HepG2, Hep3B | MTT Assay | Potent antiproliferative effect; dose-dependent inhibition |
| Polyphyllin I | PC3, DU145, SW480 | MTT Assay | Concentration-dependent inhibition of cell survival |
| Polyphyllin G | HONE-1, NPC-039 | MTT Assay, Clonogenic Assay | Dose- and time-dependent inhibition of cell viability |
| Polyphyllin II | HCT116, SW620 | Proliferation Assay | Inhibited proliferation |
Low doses of Polyphyllin E have been shown to inhibit the motility and invasion of ovarian cancer cells. jst.go.jp This aligns with findings for other polyphyllins, which have demonstrated anti-metastatic properties. For instance, Polyphyllin VII has been shown to significantly inhibit the migration of colorectal cancer cells. spandidos-publications.com The anti-metastatic effects of polyphyllins are a crucial area of research, as distant metastasis is a primary cause of cancer-related mortality. spandidos-publications.com
Wound healing and Transwell assays are common methods to evaluate cell migration and invasion. researchgate.netnih.govsigmaaldrich.com The Transwell assay, also known as the Boyden chamber assay, measures the chemotactic movement of cells through a porous membrane. sigmaaldrich.comnih.gov To assess invasion, the membrane is coated with an extracellular matrix like Matrigel, which mimics the basement membrane and presents a barrier that invasive cells must degrade. sigmaaldrich.comnih.gov
Polyphyllins have been observed to induce cell cycle arrest in various cancer cells, a key mechanism for inhibiting tumor growth. nih.gov Polyphyllin D (PD) has been shown to induce G2/M phase arrest in liver cancer cells. besjournal.com This effect is linked to the dysregulation of cholesterol biosynthesis, which is essential for cell cycle progression. besjournal.com
Similarly, Polyphyllin VI (PPVI) causes an accumulation of glioma cells in the G2/M phase of the cell cycle. nih.gov In colorectal cancer cells, Polyphyllin VII has been found to induce cell cycle arrest in the S phase. spandidos-publications.com Furthermore, Polyphyllin I (PPI) has been shown to induce G0/G1 arrest in prostate cancer cells in a dose-dependent manner. nih.gov In colorectal cancer cells, Polyphyllin II (PPII) was found to induce G2/M-phase cell cycle arrest. mdpi.com
Interactive Data Table: Impact of Polyphyllins on the Cell Cycle of Cancer Cells
| Compound | Cancer Type | Cell Cycle Phase Arrest |
|---|---|---|
| Polyphyllin D | Liver Cancer | G2/M |
| Polyphyllin VI | Glioma | G2/M |
| Polyphyllin VII | Colorectal Cancer | S |
| Polyphyllin I | Prostate Cancer | G0/G1 |
| Polyphyllin II | Colorectal Cancer | G2/M |
Polyphyllins are known to induce both apoptosis and autophagy in cancer cells. nih.gov Polyphyllin G, for example, induces apoptosis in human nasopharyngeal cancer cells by increasing the cleavage of caspases-3, -8, and -9, and PARP, while also modulating the expression of Bcl-2 family proteins. researchgate.netnih.gov It also induces autophagy, as evidenced by the formation of acidic vesicular organelles. nih.gov
Polyphyllin VI (PPVI) has been shown to induce apoptosis in glioma cells, with an increased percentage of apoptotic cells observed through flow cytometry and changes in the expression of Bax, Bcl-2, and cleaved caspases-3, 8, and 9 confirmed by Western blotting. nih.gov Polyphyllin VII has also been demonstrated to induce apoptosis in U2OS osteosarcoma cells by upregulating pro-apoptotic proteins like Bax and cleaved caspases and downregulating the anti-apoptotic protein Bcl-2. spandidos-publications.com It also promotes autophagy in these cells. spandidos-publications.com
Furthermore, Polyphyllin I (PPI) has been found to induce time- and concentration-dependent autophagy and apoptosis in SW480 colon cancer cells. nih.govmdpi.comresearchgate.net Polyphyllin II (PPII) induces both apoptosis and protective autophagy in colorectal cancer cells, with apoptosis confirmed by an increase in cleaved-PARP and cleaved-caspase3 levels. mdpi.com
The anticancer effects of polyphyllins are mediated through the modulation of various signaling pathways and the expression of key genes and proteins. Polyphyllin E has been found to inhibit the proliferation, migration, and invasion of ovarian cancer cells by down-regulating the AKT/NF-κB pathway. jst.go.jp
Western blot analysis has been instrumental in elucidating these mechanisms. For instance, in glioma cells treated with Polyphyllin VI, there is an increased expression of Bax and cleaved caspases, and decreased levels of Bcl-2. nih.gov Similarly, Polyphyllin VII treatment in osteosarcoma cells leads to upregulated expression of Bax, PARP, and cleaved caspases, and downregulated Bcl-2. spandidos-publications.com It also affects the MAPK signaling pathway by attenuating ERK phosphorylation and upregulating p-JNK and p-p38 expression. spandidos-publications.com
In prostate cancer cells, Polyphyllin I upregulates the expression of p21 in a concentration-dependent manner. nih.gov In colorectal cancer cells, Polyphyllin II has been shown to inhibit the PI3K/AKT/mTOR and STAT3 signaling pathways. mdpi.com Polyphyllin D has been identified as a selective inhibitor of SHP2, which in turn leads to a decrease in the level of phosphorylated extracellular signal-regulated kinase (p-ERK) in Jurkat cells. mdpi.com
In Vivo Studies in Animal Models
In vivo studies using animal models have corroborated the anticancer effects of polyphyllins observed in cell lines. Polyphyllin I (PPI) has been shown to inhibit tumor growth in lung cancer xenograft and orthotopic mouse models. nih.gov In an ovarian cancer xenograft model, PPI significantly inhibited tumor growth without a noticeable impact on the body weight of the nude mice, indicating its potential safety and efficacy. nih.gov The study also found that PPI modulated the expression of Caspase-9, C-jun, and Wnt5a in the tumor tissue. nih.gov
In a glioma xenograft model, Polyphyllin VI (PPVI) was found to inhibit the tumor growth of the U87 cell line in nude mice. nih.gov Furthermore, in a study using a colorectal cancer xenograft model, Polyphyllin II (PPII) was shown to inhibit the growth of HCT116 tumors in mice and induce apoptosis in the tumor tissues. mdpi.com These animal models, including xenograft and patient-derived xenograft (PDX) models, are crucial for preclinical drug evaluation and provide a bridge between basic research and clinical applications. mdpi.com
Metastasis Models (e.g., Pulmonary Metastasis in mice, zebrafish xenografts)
Specific preclinical studies investigating the direct impact of Polyphyllin E on metastasis using established animal models are not available in the reviewed scientific literature.
Pulmonary Metastasis in mice: No studies were identified that specifically evaluated the effect of Polyphyllin E on pulmonary metastasis in mouse models nih.gov.
Zebrafish xenografts: There were no identified studies that utilized zebrafish xenograft models to assess the anti-metastatic potential of Polyphyllin E.
Zebrafish Models for Angiogenesis and Anti-inflammatory Effects
The use of zebrafish models to evaluate the specific effects of Polyphyllin E on angiogenesis and inflammation is not well documented in the available literature.
Angiogenesis: While other related saponins (B1172615), such as Polyphyllin D, have been shown to inhibit angiogenesis in zebrafish embryos, no specific studies demonstrating this effect for Polyphyllin E were found chemfaces.comresearchgate.net.
Anti-inflammatory Effects: No studies demonstrating a therapeutic anti-inflammatory effect of Polyphyllin E in zebrafish models were identified. One study on the toxicity of a crude ethyl acetate extract of Rhizoma Paridis, which contains Polyphyllin E among many other components, noted that the extract induced inflammatory cell infiltration and hepatotoxicity in zebrafish larvae nih.govfrontiersin.org. This finding relates to a toxicological response rather than a beneficial anti-inflammatory effect.
Structure Activity Relationships Sar of Polyphyllins
Impact of Aglycone Structure on Bioactivity
The aglycone, or the non-sugar steroidal backbone, forms the foundational structure of polyphyllins and is a critical determinant of their bioactivity. The type of steroidal framework is paramount. Research has consistently shown that a spirostanol (B12661974) framework within the aglycone is essential for the high cytotoxic activity observed in many polyphyllins. nih.govresearchgate.net This particular configuration of the steroid core appears to be a prerequisite for potent biological action.
Furthermore, modifications to this core structure can significantly alter the compound's efficacy. For instance, the introduction of a hydroxyl (-OH) group at specific positions on the aglycone has been found to diminish its cytotoxic effects. Studies have demonstrated that hydroxylation at the C-12 or C-17 position of the aglycone leads to a reduction in the compound's ability to inhibit cancer cell growth. nih.govresearchgate.net This suggests that the unsubstituted steroidal core, or at least a core lacking these specific hydroxylations, is more favorable for potent bioactivity.
In contrast, other types of aglycones can lead to different biological profiles. For example, polyphyllins with a furostanol-type aglycone generally exhibit different levels of activity compared to their spirostanol counterparts.
Role of Glycosidic Chains and Sugar Moieties
The glycosidic chains, which are the sugar portions attached to the aglycone, play a multifaceted role in the bioactivity of polyphyllins. The composition, length, and linkage of these sugar chains can profoundly influence the compound's pharmacological properties.
One of the key findings in the SAR of polyphyllins is the significance of the terminal sugar residue. The presence of a terminal alpha-L-rhamnopyranosyl group, particularly with a 1→2 linkage to the next sugar in the chain at the C-3 position of the aglycone, has been identified as a crucial feature for high cytotoxicity. nih.govresearchgate.net This specific sugar and linkage appear to be vital for the molecule's interaction with its biological targets.
The length of the sugar chain is also a determining factor. Interestingly, a greater number of sugar moieties does not necessarily equate to higher activity. In fact, studies on synthetic diosgenyl saponin (B1150181) analogues have shown that disaccharide analogues are generally less active than their corresponding monosaccharide counterparts. nih.gov This indicates that a more concise sugar chain may be more effective, at least in the context of the specific analogues studied.
The table below illustrates the cytotoxic activity of various polyphyllins, highlighting the differences in their potency which can be attributed in part to their unique glycosidic structures.
| Compound | Cell Line | IC50 (µM) |
| Polyphyllin D | MCF-7 (Breast Cancer) | 5 |
| Polyphyllin D | MDA-MB-231 (Breast Cancer) | 2.5 |
| Polyphyllin VII | A549 (Lung Cancer) | 0.41 |
| Polyphyllin I | HepG2 (Liver Cancer) | - |
| Polyphyllin VI | Colon Cancer Cells | - |
Positional and Stereochemical Effects of Functional Groups on Bioactivity
The precise three-dimensional arrangement of atoms within the polyphyllin molecule, known as its stereochemistry, along with the specific placement of functional groups, has a profound impact on its biological activity.
The stereochemistry at various chiral centers within both the aglycone and the sugar moieties is also a key factor. While specific studies detailing the stereochemical effects on a wide range of polyphyllin derivatives are limited, it is a well-established principle in medicinal chemistry that stereoisomers of a compound can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.
For steroidal saponins (B1172615) in general, the configuration of the spirostanol side chain (the F-ring) is known to be important. The (25R) configuration is common in naturally occurring, bioactive polyphyllins. researchgate.net
Derivatization and Synthetic Approaches for Polyphyllin E Rg
Exploration of Chemical Modification Strategies
Chemical modification of natural products like Polyphyllin E is a key strategy to create novel compounds with potentially improved activity, selectivity, or pharmacokinetic profiles. Given its structure, several modification strategies are plausible.
Targeted Derivatization: The multiple hydroxyl groups on the four sugar units of Polyphyllin E, as well as positions on the steroidal core, serve as primary targets for chemical derivatization. Techniques such as esterification or etherification could be employed to alter the compound's polarity and, consequently, its solubility and cell membrane permeability. Another approach involves creating labeled derivatives. For instance, a fluorescent group could be attached to Polyphyllin E to facilitate studies on its cellular uptake and mechanism of action, a strategy that has been successfully applied to other polyphyllins like Polyphyllin D tandfonline.com.
Biotransformation: A powerful and environmentally friendly method for chemical modification is biotransformation, which utilizes microorganisms or their enzymes to catalyze specific reactions. Endophytes isolated from medicinal plants are known to produce bioactive compounds and can modify host plant metabolites nih.gov. Studies on other polyphyllins have shown that endophytes can be used to transform them into new derivatives nih.gov. This "green chemistry" approach could be applied to Polyphyllin E to generate novel analogs through reactions like glycosylation or deglycosylation, which are difficult to achieve with selective chemical methods.
Development of Semi-Synthetic Analogs
Semi-synthesis involves using a naturally occurring compound, such as Polyphyllin E, as a starting material for chemical synthesis. This approach is often more efficient than total synthesis for complex molecules. The goal is to produce analogs that may have superior properties compared to the parent compound.
The development of semi-synthetic analogs of Polyphyllin E would likely focus on modifying its glycosidic chain, as this moiety is crucial for its biological activity. For example, the metabolism of Polyphyllin I in rats involves deglycosylation, yielding metabolites like prosapogenin (B1211922) A, trillin, and the aglycone diosgenin (B1670711), which themselves exhibit biological effects nih.gov. Controlled chemical or enzymatic hydrolysis could selectively remove sugar units from Polyphyllin E to generate a library of analogs with varying sugar chain lengths and compositions. These analogs could then be screened for enhanced therapeutic potential. This strategy is a cornerstone of drug development from natural products, as exemplified by the development of anticancer drugs from podophyllotoxin (B1678966) researchgate.netnuph.edu.ua.
| Parent Compound | Modification | Resulting Analog Type | Potential Outcome |
|---|---|---|---|
| Polyphyllin E | Partial Enzymatic/Chemical Hydrolysis | Trisaccharide-, Disaccharide-, or Monosaccharide-Diosgenin | Altered solubility and bioactivity |
| Polyphyllin E | Complete Hydrolysis | Diosgenin (Aglycone) | Provides the core steroidal backbone for further synthesis |
Metabolic Engineering for Stable Polyphyllin Source
The natural production of polyphyllins is hampered by the slow growth cycle of the Paris polyphylla plant, which is now endangered due to overharvesting nih.gov. Metabolic engineering offers a promising and sustainable alternative for the production of these valuable compounds. lbl.gov This involves the directed manipulation of metabolic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) lbl.gov.
The biosynthesis of Polyphyllin E begins with cholesterol, which undergoes a series of enzymatic modifications by cytochrome P450 enzymes (CYPs) and other proteins to form the diosgenin aglycone. nih.govresearchgate.net Subsequently, a series of UDP-glycosyltransferases (UGTs) attach the sugar units in a specific sequence to the diosgenin core nih.govresearchgate.net. The production of Polyphyllin E via metabolic engineering would require:
Establishing a heterologous pathway in a microbial host for the synthesis of the diosgenin precursor.
Identifying and co-expressing the specific set of UGTs responsible for constructing the unique tetrasaccharide chain of Polyphyllin E.
Analytical Methodologies for Polyphyllin E Rg
Extraction and Purification Techniques
The initial step in analyzing Polyphyllin E involves its extraction from the plant matrix, typically the rhizomes of Paris polyphylla. researchgate.net This is followed by purification to isolate the compound from other co-extracted substances.
Ultrasound-assisted extraction (UAE) is a highly efficient method for obtaining steroidal saponins (B1172615) due to its advantages of high speed, efficiency, and operation at lower temperatures compared to traditional methods like boiling or Soxhlet extraction. frontiersin.orgnih.gov The technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.gov
Following crude extraction, purification is often necessary to achieve a high degree of purity. A common and effective method for purifying saponins like Polyphyllin E from crude extracts is macroporous resin column chromatography. mdpi.comnih.gov This technique separates compounds based on their differential adsorption and desorption characteristics on a solid resin phase. researchgate.net For instance, NKA-9 resin has been effectively used to separate and purify polyphyllins, significantly increasing their content from the initial extract. mdpi.comnih.gov
To maximize the yield of Polyphyllin E and related saponins, the parameters of the extraction process must be carefully optimized. Response Surface Methodology (RSM) is a statistical approach frequently used to determine the optimal conditions by evaluating the effects of multiple variables simultaneously. frontiersin.orgmdpi.comresearchgate.net Key parameters that influence extraction efficiency include the type of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and duration of extraction. frontiersin.orgresearchgate.net
Studies on Paris polyphylla have shown that a binary solvent system, such as ethanol-water, is often more effective than a mono-solvent system. frontiersin.orgnih.gov The presence of water acts as a swelling agent for the plant material, increasing the contact surface area for the solvent and thereby improving extraction efficiency. nih.gov Research has identified specific optimal conditions for extracting polyphyllins, which serve as a strong reference for Polyphyllin E. For example, one study optimized the UAE process for Polyphyllin II and VII, finding distinct optimal ethanol (B145695) concentrations and temperatures for each. frontiersin.org Another study using water-assisted extraction also identified optimal parameters for time, temperature, and solid-to-liquid ratio. mdpi.com
Table 1: Examples of Optimized Extraction Parameters for Polyphyllins from Paris polyphylla
| Target Compound(s) | Extraction Method | Optimal Solvent Concentration | Optimal Temperature | Optimal Time | Optimal Solid-Liquid Ratio | Source |
| Polyphyllin II | Ultrasound-Assisted | 73% Ethanol | 43°C | Not specified | Not specified | frontiersin.org |
| Polyphyllin VII | Ultrasound-Assisted | 70% Ethanol | 50°C | Not specified | Not specified | frontiersin.org |
| Polyphyllin II | Water-Assisted | Water | 36°C | 57 min | 1:10 g/mL | mdpi.com |
| Polyphyllin VII | Water-Assisted | Water | 32°C | 21 min | 1:5 g/mL | mdpi.com |
Chromatographic Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of Polyphyllin E. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.netmdpi.com
HPLC is a robust, sensitive, and precise technique for analyzing Polyphyllin E in complex mixtures like plant extracts. nih.govphytojournal.com The method typically employs a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net
An isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) is used to separate the polyphyllins. researchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD), with a detection wavelength often set around 203 nm for steroidal saponins. researchgate.net For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net The method is validated for linearity, precision, and accuracy to ensure reliable quantification. researchgate.netchromatographyonline.com
Table 2: HPLC Method Parameters for Polyphyllin Analysis
| Column | Mobile Phase | Elution Mode | Flow Rate | Detection | Source |
| C18 (4.6 x 250mm, 5 µm) | Methanol:Water (62:38) | Isocratic | 0.9 mL/min | UV at 280 nm | phytojournal.comresearchgate.net |
| C18 (4.6 mm, 5 µm) | Acetonitrile/Water | Not specified | Not specified | ELSD, UV at 203 nm | researchgate.net |
| C18 | Methanol and Water | Gradient | 1.0 mL/min | DAD | researchgate.net |
Spectroscopic Techniques for Structural Characterization
Once isolated, the definitive structure of Polyphyllin E is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.govmdpi.com
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is used to determine the exact molecular weight and elemental formula of the compound. mdpi.comnih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) to analyze the components of a mixture. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structure elucidation. nih.govnih.gov One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are used to establish the connectivity between atoms, revealing the structure of the aglycone and the sequence and attachment points of the sugar moieties. mdpi.comnih.gov The combined data from these MS and NMR techniques allow for the unambiguous identification and structural confirmation of Polyphyllin E. researchgate.netresearchgate.net
Analysis of Glycosidic Linkages and Sugar Moieties (e.g., GC analysis after acid hydrolysis)
Polyphyllin E is a glycoside, meaning it consists of a steroidal aglycone linked to one or more sugar chains. researchgate.netmdpi.com A complete characterization requires identifying the constituent monosaccharides and determining how they are linked together.
This is typically achieved through a multi-step process. First, the saponin (B1150181) is subjected to acid hydrolysis, using an acid such as sulfuric acid or trifluoroacetic acid, to cleave the glycosidic bonds and release the individual sugar units. researchgate.netuobasrah.edu.iqnih.gov The hydrolysis conditions (acid concentration, temperature, time) must be carefully controlled to ensure complete cleavage without degrading the liberated monosaccharides. nih.govresearchgate.net
After hydrolysis, the resulting monosaccharide mixture is analyzed. A common method is Gas Chromatography (GC) or GC-MS. researchgate.netnih.gov Since sugars are not volatile, they must first be chemically modified into volatile derivatives, such as alditol acetates or trimethylsilyl (B98337) (TMS) ethers. cinz.nz The derivatized sugars are then separated by GC and identified by comparing their retention times and mass spectra with those of authentic standards. researchgate.netcinz.nz This analysis reveals the type and ratio of the sugar moieties that constitute the glycone portion of the Polyphyllin E molecule. uobasrah.edu.iq
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The comprehensive study of Polyphyllin E is increasingly benefiting from the application of omics technologies. These approaches allow for a system-level understanding of its biological context, from the genetic blueprint of its source organism to its effects on cellular metabolism.
Genomics: While no specific genomic studies have been exclusively dedicated to Polyphyllin E, the sequencing of the Paris polyphylla genome provides a foundational resource. researchgate.net Understanding the genetic basis of polyphyllin biosynthesis is crucial for ensuring a sustainable supply. The enormous genome of Paris polyphylla presents both challenges and opportunities for identifying the genes responsible for the production of various polyphyllins, including Polyphyllin E. researchgate.net Future genomic research will likely focus on elucidating the specific enzymatic pathways leading to the synthesis of Polyphyllin E, which could enable its production in microbial or plant-based expression systems.
Proteomics: Proteomic studies on related compounds, such as Polyphyllin D, have been instrumental in revealing their mechanisms of action, including the induction of endoplasmic reticulum stress and the activation of apoptotic pathways in cancer cells. epa.govnih.gov Although direct proteomic analyses of Polyphyllin E's effects are not yet widely published, this approach holds significant promise. Future proteomic investigations could identify the direct protein targets of Polyphyllin E and map the signaling cascades it modulates, offering a deeper understanding of its bioactivity.
Metabolomics: Metabolomic analysis has been crucial in the identification and characterization of Polyphyllin E. High-resolution liquid chromatography-mass spectrometry (HR-LCMS) has been utilized to detect Polyphyllin E in extracts of Paris polyphylla Sm. nih.gov This technique is a powerful tool for profiling the chemical constituents of medicinal plants and understanding the metabolic networks within them. mdpi.com Integrated transcriptomic and metabolomic studies on different Paris species are beginning to unravel the complex biosynthesis of various polyphyllins. researchgate.net These studies have shown that the accumulation of specific polyphyllins can vary significantly between species, highlighting the importance of metabolomics in selecting appropriate plant sources for Polyphyllin E. researchgate.net
Table 1: Application of Omics Technologies in Polyphyllin Research
| Omics Technology | Application in Polyphyllin Research | Specific Relevance to Polyphyllin E |
|---|---|---|
| Genomics | Sequencing of the Paris polyphylla genome to identify biosynthetic pathways. researchgate.net | Provides the genetic foundation for understanding and potentially bioengineering the production of Polyphyllin E. |
| Proteomics | Identification of protein targets and signaling pathways affected by other polyphyllins, such as Polyphyllin D. epa.govnih.gov | Offers a methodological blueprint for future studies to determine the specific molecular targets and mechanisms of Polyphyllin E. |
| Metabolomics | Identification and quantification of polyphyllins in plant extracts using techniques like HR-LCMS. nih.gov | Has been successfully used to identify the presence of Polyphyllin E in Paris polyphylla Sm. nih.gov |
Advanced Computational and Bioinformatics Approaches (e.g., Network Pharmacology, Molecular Docking, Bibliometric Analysis)
Computational and bioinformatics tools are becoming indispensable in modern drug discovery and development, offering ways to predict and analyze the complex interactions of natural compounds like Polyphyllin E.
Network Pharmacology: This approach is used to understand the multifaceted effects of compounds on biological networks. nih.gov For many polyphyllins, network pharmacology has been employed to predict potential targets and mechanisms of action in various diseases, particularly cancer. nih.govnih.govresearchgate.net While specific network pharmacology studies on Polyphyllin E are still emerging, this methodology could be applied to predict its potential therapeutic targets and to understand its synergistic effects with other compounds.
Molecular Docking: Molecular docking simulations predict the binding affinity and orientation of a ligand (like Polyphyllin E) to a target protein. mdpi.com This technique has been extensively used for other polyphyllins to identify their interactions with key proteins involved in cancer signaling pathways, such as AKT, GSK-3β, and β-catenin. mdpi.comnih.gov For instance, the binding energy of Polyphyllin II with Akt has been calculated to be -7.9405 kcal/mol, suggesting a stable interaction. nih.gov Similar molecular docking studies for Polyphyllin E would be invaluable in identifying its direct molecular targets and guiding further experimental validation.
Bibliometric Analysis: Bibliometric analysis is a quantitative method to analyze research trends and hotspots in a particular field. nih.govmdpi.com A recent bibliometric analysis of research on polyphyllins in high-incidence cancers identified Polyphyllin E as one of the minor active compounds from the Paris genus. nih.gov This type of analysis helps to map the current research landscape and identify gaps in knowledge, highlighting the need for more focused research on less-studied compounds like Polyphyllin E. nih.govnih.gov
Table 2: Computational and Bioinformatics Approaches in the Study of Polyphyllins
| Approach | Description | Application to Polyphyllins | Potential for Polyphyllin E |
|---|---|---|---|
| Network Pharmacology | Integrates systems biology and pharmacology to analyze drug-target interactions in a network context. nih.gov | Used to predict the targets and mechanisms of Polyphyllin II and other polyphyllins in cancer. nih.govnih.gov | Can be used to predict potential therapeutic targets and understand the system-level effects of Polyphyllin E. |
| Molecular Docking | Predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com | Has been used to demonstrate the binding of other polyphyllins to cancer-related proteins. mdpi.comnih.gov | Could identify the direct molecular targets of Polyphyllin E and elucidate its binding mechanisms. |
| Bibliometric Analysis | Uses statistical methods to analyze trends in scientific publications. nih.govmdpi.com | Has identified research trends and key areas of focus within polyphyllin research. nih.govnih.gov | A bibliometric study has noted Polyphyllin E as a minor active compound, indicating a need for more research. nih.gov |
Exploration of Novel Therapeutic Applications
Preliminary research suggests that Polyphyllin E possesses therapeutic potential, particularly in the area of oncology. Current findings indicate that Polyphyllin E has synergistic anticancer effects. chemfaces.com Its presence has been confirmed in extracts of Paris polyphylla that have demonstrated cytotoxic activity against colorectal cancer cells. nih.gov
While the anticancer properties of other polyphyllins are more extensively documented, the initial evidence for Polyphyllin E's activity provides a strong rationale for further investigation. Future research should aim to:
Evaluate the efficacy of pure Polyphyllin E against a broader range of cancer cell lines.
Elucidate its specific mechanisms of action, including its effects on cell cycle, apoptosis, and other key cellular processes. researchgate.net
Investigate its potential in combination therapies with existing anticancer drugs.
Beyond cancer, the diverse pharmacological activities of the polyphyllin family suggest that Polyphyllin E could have other therapeutic applications that are yet to be explored.
Development of High-Throughput Screening Platforms
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.gov The development of HTS platforms is crucial for accelerating the discovery of novel therapeutic applications for natural products like Polyphyllin E.
While there are no reports of HTS platforms specifically designed for Polyphyllin E, the infrastructure for such screening exists. HTS can be used to:
Screen Polyphyllin E against a wide array of biological targets to identify novel activities.
Identify compounds that have synergistic effects with Polyphyllin E.
Discover new polyphyllin-like molecules with improved therapeutic properties from natural product libraries. mdpi.com
The integration of HTS with other technologies, such as proteomics and metabolomics, will provide a powerful approach for the comprehensive biological profiling of Polyphyllin E.
Strategies for Sustainable Sourcing and Production
The primary natural source of Polyphyllin E, Paris polyphylla, faces significant challenges in terms of sustainability. oup.com Over-harvesting and the slow growth of the plant have led to a decline in wild populations, making it a vulnerable species. nih.gov This underscores the urgent need for sustainable sourcing and production strategies.
Current research is focused on several promising avenues:
Cultivation and Breeding: The development of standardized cultivation and breeding techniques for Paris polyphylla can help to ensure a consistent and sustainable supply of raw material. oup.com
Biotechnological Production: Plant cell and tissue culture techniques, such as callus suspension cultures, offer a potential alternative to the destructive harvesting of wild plants. oup.com These methods allow for the controlled production of polyphyllins in a laboratory setting.
Biotransformation: The use of microorganisms to modify the chemical structure of polyphyllins is another innovative approach. nih.govresearchgate.net This can be used to produce novel derivatives with enhanced pharmacological activity or to convert more abundant polyphyllins into less common ones like Polyphyllin E.
Synthetic Biology: As the biosynthetic pathways of polyphyllins are elucidated, it may become possible to produce them in engineered microorganisms, offering a highly sustainable and scalable production platform. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying Polyphyllin E (RG) in plant extracts, and how should they be validated?
High-performance liquid chromatography (HPLC) with UV detection (e.g., Agilent 1260 systems at 230 nm) is widely used for quantification, employing gradient elution (e.g., 60–100% acetonitrile over 10 minutes) . Method validation should include calibration curves, limit of detection/quantification, and recovery rates. Reproducibility requires detailed documentation of solvent systems, column specifications, and sample preparation steps to align with phytochemical reporting standards .
Q. How can researchers standardize extraction protocols for Polyphyllin E (RG) to ensure reproducibility across studies?
Protocols must specify plant tissue type (e.g., rhizomes vs. leaves), growth stages, and extraction solvents (e.g., methanol or ethanol-water mixtures). Include pre-extraction steps like drying, particle size reduction, and removal of inert impurities. Document incremental sampling methods and error minimization techniques (e.g., using IHL factors for subsampling variance) to reduce preparation bias .
Q. What are the primary sources of variability in Polyphyllin E (RG) bioactivity assays, and how can they be mitigated?
Variability arises from differences in plant sourcing, seasonal metabolite fluctuations, and assay conditions (e.g., cell line selection, incubation times). Mitigation strategies include using authenticated plant materials (CAS 76296-73-6 ), validating cell models with positive controls, and reporting statistical parameters (e.g., p-value thresholds, confidence intervals) .
Advanced Research Questions
Q. How can transcriptomic data be correlated with Polyphyllin E (RG) biosynthesis to identify key regulatory genes?
Perform Spearman’s rank correlation analysis between gene expression (e.g., P450 and UGT genes) and polyphyllin concentrations across tissues and growth stages. Use Z-score normalization for both datasets and apply stringent significance thresholds (e.g., p < 0.01) to filter noise. Deposit raw genomic data in repositories like CNGBdb for independent validation .
Q. What experimental design considerations are critical for resolving contradictions in Polyphyllin E (RG)’s mechanism of action studies?
Address confounding variables by:
- Using isogenic cell lines to eliminate genetic variability.
- Incorporating dose-response curves and time-series analyses.
- Applying multi-omics integration (e.g., metabolomics and proteomics) to contextualize bioactivity data. Transparently report negative results and methodological limitations (e.g., assay sensitivity thresholds) .
Q. How should researchers structure data management plans to comply with reproducibility standards for Polyphyllin E (RG) studies?
Include metadata on sampling strategies (e.g., geographic origin of plant materials), analytical quality controls, and error propagation calculations. Use standardized templates (e.g., DMPs from ERC projects) to detail data storage, sharing protocols, and licensing for reuse. Reference public repositories for raw HPLC and genomic data .
Q. What statistical frameworks are optimal for analyzing discrepancies in Polyphyllin E (RG)’s pharmacokinetic properties across in vivo models?
Employ mixed-effects models to account for interspecies variability and small sample sizes. Use bootstrap resampling to estimate confidence intervals for bioavailability parameters. Validate assumptions via sensitivity analyses and report effect sizes alongside p-values to avoid overinterpretation .
Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal guidelines for documenting compound preparation, including CAS numbers, spectral data, and purity thresholds (≥95% by HPLC) .
- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and address peer-review critiques proactively .
- Ethical Compliance : For studies involving human-derived samples, ensure GDPR compliance via institutional review board (IRB) approval and data anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
